Taxuspine B
Overview
Description
Taxuspine B is a natural product found in several species of the genus Taxus . It is a member of the taxanes class .
Synthesis Analysis
The total synthesis of Taxuspine B involves the highly diastereoselective Pd(II)-catalysed carbonylative cyclisation in the preparation of crucial intermediates . New conditions for this transformation were developed and involved the p BQ/LiCl as a reoxidation system and Fe(CO) 5 as an in situ source of stoichiometric amount .
Molecular Structure Analysis
The Taxuspine B molecule contains a total of 90 bond(s). There are 48 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 twelve-membered ring(s), 4 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .
Chemical Reactions Analysis
Taxuspine B shows weak cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells .
Physical And Chemical Properties Analysis
Taxuspine B has a molecular weight of 622.7 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 1 hydrogen bond donor and 10 hydrogen bond acceptors . It also has 10 rotatable bonds .
Scientific Research Applications
Modulation of Multidrug Resistance
Taxuspine B, a taxoid isolated from the Japanese yew Taxus cuspidata, has shown significant potential in modulating multidrug resistance (MDR) in tumor cells. Taxuspine B, along with other taxoids, increases the cellular accumulation of vincristine in multidrug-resistant tumor cells, which could enhance the chemotherapeutic effect of drugs in cancer treatment (Kobayashi et al., 1998).
Inhibition of Microtubule Depolymerization
Taxuspine B and related taxoids from Taxus cuspidata have been studied for their ability to inhibit the depolymerization of microtubules. This property is significant in the context of cancer treatment, as it affects the cell cycle and can potentially enhance the efficacy of certain chemotherapy drugs (Kobayashi et al., 1995).
Potential in Overcoming Multidrug Resistance
Several studies on taxuspine B suggest its role in overcoming multidrug resistance in tumor cells. Taxuspine B and other taxoids from Taxus cuspidata have shown to increase the accumulation of chemotherapeutic drugs like vincristine in resistant tumor cells, which could be a breakthrough in cancer treatment strategies (Kobayashi et al., 1994).
Anticancer Properties
The anticancer properties of taxuspine B are closely associated with its ability to modulate drug resistance and interact with microtubules. These features make it a valuable compound for further research in developing effective cancer therapies (Shao et al., 2020).
properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMXWLFXARITCC-CRMVJMMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxuspine B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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